4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol
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Overview
Description
4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and benzodioxole groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
Uniqueness
4-[(E)-2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-2-METHOXYPHENOL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O6/c1-20-14-8-11(5-7-13(14)19)4-6-12-9-15(21-2)17-18(16(12)22-3)24-10-23-17/h4-9,19H,10H2,1-3H3/b6-4+ |
InChI Key |
UPAMONOQQQWURV-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=C3C(=C2OC)OCO3)OC)O |
Origin of Product |
United States |
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